molecular formula C11H12O2 B14762733 3-(3-methoxyphenyl)-2-methyl-2-Propenal

3-(3-methoxyphenyl)-2-methyl-2-Propenal

Cat. No.: B14762733
M. Wt: 176.21 g/mol
InChI Key: HWKJLUSBYIGRJW-RMKNXTFCSA-N
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Description

3-(3-Methoxyphenyl)-2-methyl-2-propenal is an α,β-unsaturated aldehyde characterized by a methoxy-substituted phenyl ring at the 3-position and a methyl group at the β-carbon of the propenal backbone. This structural configuration imparts unique electronic and steric properties, distinguishing it from simpler aldehydes like cinnamaldehyde (3-phenyl-2-propenal).

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-3-(3-methoxyphenyl)-2-methylprop-2-enal

InChI

InChI=1S/C11H12O2/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-8H,1-2H3/b9-6+

InChI Key

HWKJLUSBYIGRJW-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)OC)/C=O

Canonical SMILES

CC(=CC1=CC(=CC=C1)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-methyl-2-Propenal typically involves the reaction of 3-methoxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of 3-(3-methoxyphenyl)-2-methyl-2-Propenal can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-methoxyphenyl)-2-methyl-2-Propenal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the modulation of various cellular processes, including enzyme activity and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-methoxyphenyl)-2-methyl-2-propenal and related compounds:

Compound Name Molecular Formula Substituents (Phenyl Ring) Propenal Modifications Molecular Weight (g/mol) Key Properties/Applications
3-(3-Methoxyphenyl)-2-methyl-2-propenal C₁₁H₁₂O₂ 3-OCH₃ 2-CH₃ 176.21 Potential ligand in drug design; enhanced lipophilicity due to -OCH₃ and -CH₃ groups
Cinnamaldehyde (3-phenyl-2-propenal) C₉H₈O H (unsubstituted) None 132.16 Common flavoring agent; undergoes Michael additions
(E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enal C₁₀H₁₀O₃ 3-OH, 4-OCH₃ None 178.18 Antioxidant properties; polar due to -OH group
2-Methyl-3-[3-(trifluoromethyl)phenyl]-2-propenal C₁₁H₉F₃O 3-CF₃ 2-CH₃ 214.18 Electron-withdrawing -CF₃ enhances stability; used in agrochemicals
3-[4-(Benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one (4k) C₂₃H₂₀O₄ 4-OBn, 3-OCH₃ Ketone (prop-2-en-1-one) 360.41 Acetylcholinesterase inhibitor; studied for Alzheimer’s disease

Key Observations:

In contrast, the trifluoromethyl (-CF₃) group in the analog from introduces strong electron-withdrawing effects, which could stabilize the compound against oxidation . The methyl group at the β-carbon of the propenal backbone may reduce conformational flexibility, impacting interactions with biological targets compared to non-methylated analogs like (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal .

Biological Relevance :

  • Chalcone derivatives (e.g., 4k in ) share structural motifs with 3-(3-methoxyphenyl)-2-methyl-2-propenal, such as the methoxyphenyl group, but replace the aldehyde with a ketone. This modification is critical for acetylcholinesterase inhibition, suggesting that the aldehyde group in the target compound might limit its bioactivity unless further derivatized .

However, this could also reduce water solubility, a challenge observed in letermovir (), a drug with methoxyphenyl and trifluoromethyl groups .

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